molecular formula C11H12F2O2 B7997292 2-Butoxy-3,5-difluorobenzaldehyde

2-Butoxy-3,5-difluorobenzaldehyde

Cat. No.: B7997292
M. Wt: 214.21 g/mol
InChI Key: IXYJBEFKWABXEM-UHFFFAOYSA-N
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Description

2-Butoxy-3,5-difluorobenzaldehyde (CAS 1443348-98-8) is a high-purity fluorinated aromatic aldehyde with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound serves as a versatile and valuable chemical building block (intermediate) in organic synthesis and research applications. Its structure, featuring both a benzaldehyde group and a butoxy chain on a difluorinated benzene ring, makes it particularly useful in advanced chemical synthesis. A key application area is in the pharmaceutical industry, where it is employed as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) . The presence of fluorine atoms can enhance a drug molecule's metabolic stability, bioavailability, and binding affinity. Furthermore, related difluorobenzaldehyde derivatives are used in the development of agrochemicals, such as pesticides and herbicides, and as intermediates for liquid crystal materials . This compound is also relevant in the broader field of materials science, where fluorinated benzene derivatives are leveraged for creating specialty polymers and coatings with enhanced performance characteristics like thermal stability and chemical resistance . Proper storage conditions are recommended at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) . As with all fine chemicals, safe handling procedures are essential; researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to avoid skin contact . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butoxy-3,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYJBEFKWABXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butoxy 3,5 Difluorobenzaldehyde and Analogues

Retrosynthetic Analysis of 2-Butoxy-3,5-difluorobenzaldehyde

A retrosynthetic analysis of this compound logically deconstructs the molecule into simpler, more readily available precursors. The primary disconnections are made at the key functional groups: the aldehyde, the butoxy ether linkage, and the carbon-fluorine bonds.

The most logical initial disconnection targets the formyl group (CHO). This can be achieved through a functional group interconversion (FGI), envisioning the aldehyde as arising from the reduction of a nitrile (CN) or a carboxylic acid derivative, or via direct formylation of an organometallic species. This leads back to 2-butoxy-3,5-difluorobenzonitrile or a related metallated 1-butoxy-2,4-difluorobenzene .

The next disconnection breaks the C-O ether bond of the butoxy group. This points to a nucleophilic substitution reaction, likely a Williamson ether synthesis, between an alkylating agent like butyl bromide and a difluorophenol derivative. The precursor would therefore be 2-formyl-4,6-difluorophenol or 2-cyano-4,6-difluorophenol .

Finally, the substituted difluorophenol can be traced back to a simpler, commercially available starting material. A common precursor for such a structure is 3,5-difluorophenol (B1294556) . The synthesis would then require a formylation or cyanation step ortho to the hydroxyl group. Alternatively, one could start with 1,3-difluorobenzene (B1663923) , which would necessitate halogenation followed by introduction of the hydroxyl and formyl groups. sigmaaldrich.comchemicalbook.com

This analysis suggests a synthetic strategy beginning with a difluorinated aromatic core, followed by the sequential and regioselective introduction of the hydroxyl (or a precursor), formyl (or a precursor like a nitrile), and butoxy groups.

Precursor Synthesis and Intermediate Transformations

The synthesis of the target molecule relies on a series of well-established transformations to build the required substitution pattern on the aromatic ring.

Halogenation Strategies for Aromatic Precursors

To achieve the desired substitution pattern, halogenation of the aromatic ring is a critical step, often used to direct subsequent functionalization. Starting from a precursor like 3,5-difluorophenol, electrophilic aromatic substitution (EAS) is a key strategy. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6). Despite the deactivating inductive effect of the fluorine atoms, reactions can proceed under appropriate conditions. For instance, bromination of 3,5-difluorophenol using potassium bromide (KBr) has been shown to selectively occur at the para position to yield 4-bromo-3,5-difluorophenol. This introduces a handle for further reactions, such as lithiation and subsequent formylation.

Alternatively, starting with 1,3-difluorobenzene, catalytic dehalogenation of a more halogenated precursor, such as 1,3-difluoro-2-chlorobenzene, can be employed. google.com This highlights the versatility of using halogen atoms not just as directing groups but also as placeholders that can be removed later in the synthesis.

Alkylation Reactions for Alkoxy Group Introduction

The introduction of the butoxy group is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).

For the synthesis of this compound, a precursor such as 2-formyl-4,6-difluorophenol or 2-cyano-4,6-difluorophenol would be treated with a base (e.g., K₂CO₃, NaH) in a suitable polar aprotic solvent (e.g., DMF, acetone) to generate the phenoxide. The subsequent addition of the butyl halide leads to the formation of the desired ether linkage. The efficiency of this SN2 reaction depends on the purity of the reactants and the absence of steric hindrance near the hydroxyl group.

Formylation Techniques for Aldehyde Moiety Formation

Several methods exist for introducing an aldehyde group onto an aromatic ring. The choice of method depends on the nature of the starting material.

Ortho-lithiation: A powerful strategy for directed formylation involves the use of an ortho-directing group. In a precursor like 1-butoxy-2,4-difluorobenzene, the butoxy group can direct metallation to the ortho position using a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. google.com

Reduction of a Nitrile: An alternative and common route is the reduction of a benzonitrile (B105546) derivative. A precursor like 2-butoxy-3,5-difluorobenzonitrile can be reduced to the corresponding aldehyde using reducing agents such as diisobutylaluminium hydride (DIBAL-H). nih.gov This method is often high-yielding and avoids the harsh conditions of some direct formylation techniques.

Gattermann-Koch Reaction: For some activated aromatic systems, direct formylation using carbon monoxide and hydrogen chloride with a catalyst like aluminum chloride can be effective. researchgate.net However, this method may not be suitable for substrates with sensitive functional groups.

A comparison of common formylation techniques is presented below.

MethodPrecursorReagentsAdvantages
Ortho-lithiation Alkoxy-difluorobenzenen-BuLi, then DMFHigh regioselectivity
Nitrile Reduction Butoxy-difluorobenzonitrileDIBAL-HMild conditions, high yield
Gattermann-Koch DifluorobenzeneCO, HCl, AlCl₃Direct formylation

Total Synthesis Pathways of this compound

The total synthesis of this compound can be designed using different strategic approaches, primarily categorized as convergent or divergent.

Multi-Step Convergent and Divergent Synthesis Approaches

Divergent Synthesis: A divergent approach begins with a common, centrally important intermediate which is then elaborated into a variety of related products. wikipedia.orgresearchgate.net In this context, a key intermediate like 2-bromo-4,6-difluorophenol could be synthesized from 3,5-difluorophenol. From this single precursor, divergent pathways can be established. One path could involve alkylation with butyl bromide to form 1-butoxy-2-bromo-4,6-difluorobenzene, followed by lithium-halogen exchange and formylation to yield the target compound. Another path could first involve the protection of the hydroxyl group, followed by formylation and then alkylation, providing access to a range of alkoxy-benzaldehydes. This strategy is efficient for creating a library of analogs with different alkoxy chains. wikipedia.org

Fragment A Synthesis: Preparation of a metallated 1,3-difluorobenzene species.

Fragment B Synthesis: Preparation of a butoxy-containing electrophile.

These fragments would then be coupled. However, a more practical convergent-style approach would involve preparing a key intermediate like 2-butoxy-3,5-difluorobenzonitrile in one sequence of reactions. nih.gov A parallel sequence might involve preparing a different functionalized aromatic piece if a more complex final molecule were the target. The combination of independently synthesized fragments is the hallmark of this strategy. researchgate.net

A plausible multi-step pathway could commence with the bromination of 3,5-difluorophenol, followed by cyanation to introduce the nitrile group. Subsequent alkylation with butyl bromide would yield 2-butoxy-3,5-difluorobenzonitrile. The final step would be the selective reduction of the nitrile to the aldehyde using DIBAL-H. This linear sequence incorporates elements that could be adapted into a larger convergent or divergent plan for creating various analogs.

Optimization of Reaction Conditions and Yields

The synthesis of specialty aromatic compounds like this compound requires meticulous optimization of reaction parameters to maximize yield and purity while minimizing side reactions. The process of optimization is a multi-faceted investigation involving the systematic adjustment of several key variables.

Detailed research findings indicate that the choice of solvent, temperature, reaction time, and the stoichiometry of reagents are critical factors. For instance, in the synthesis of related substituted benzaldehydes, nonpolar solvents might be favored in certain steps, while polar aprotic solvents are essential for others, such as nucleophilic substitution reactions. researchgate.net Protic solvents like ethanol (B145695) can also be effective, offering a different reaction environment that may influence the product distribution. researchgate.net

Temperature control is paramount; while higher temperatures can increase reaction rates, they can also lead to decomposition or the formation of unwanted byproducts. scielo.br Conversely, lower temperatures may decrease the yield or require significantly longer reaction times. scielo.br Finding the optimal temperature is a balance between reaction kinetics and product stability. For example, in the synthesis of dihydrobenzofuran neolignans, reflux conditions provided good conversion, but extended reaction times at this temperature decreased selectivity due to side reactions. scielo.br

The concentration and ratio of reactants and catalysts also play a crucial role. In the synthesis of 2,4-difluorobenzaldehyde (B74705) from 1,3-difluorobenzene, the ideal molar ratio of the substrate to the Lewis acid catalyst (AlCl₃) was found to be 1.0:1.0. researchgate.net Similarly, optimizing the amount of a reactant, such as methylhydrazine in the synthesis of dihydropyridazines, showed that reducing the equivalents from 2 to 1.1 led to a decrease in yield. researchgate.net

The following interactive table illustrates how varying these conditions can impact the theoretical yield of a target product, based on general principles of synthetic optimization.

SolventTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Theoretical Yield (%)
Toluene8051265
Acetonitrile8051278
Acetonitrile6052472
Acetonitrile802.51268
Acetonitrile805885
DMF1005892

Modern Fluorination Approaches in Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a pivotal step in the synthesis of compounds like this compound. Modern organic chemistry has developed a diverse toolkit for this transformation, moving beyond harsh traditional methods toward more selective and efficient strategies. These can be broadly categorized into electrophilic, nucleophilic, transition metal-catalyzed, and radical-based approaches.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org This method is particularly useful for synthesizing fluorinated aromatics from readily available unfunctionalized precursors. numberanalytics.com The mechanism involves the attack of the nucleophilic arene on the electrophilic fluorine atom. numberanalytics.com

A variety of N-F reagents have been developed that are more stable, safer, and easier to handle than elemental fluorine. wikipedia.org These reagents feature an electron-withdrawing group attached to a nitrogen atom, which decreases the electron density on the fluorine, rendering it electrophilic. wikipedia.org

Key reagents in this class include:

Selectfluor® (F-TEDA-BF₄): A highly versatile, crystalline, and stable reagent, it is widely used for its operational simplicity and ability to achieve site-selective fluorination in complex molecules. mdpi.com

N-Fluorobenzenesulfonimide (NFSI): This crystalline, air-stable reagent is another popular choice, acting as a pure fluorine donor without the strong oxidizing character of Selectfluor. wikipedia.orgmdpi.com Its compatibility with various catalysts has broadened its application. mdpi.com

N-Fluoropyridinium salts: These cationic reagents exhibit enhanced reactivity due to the positively charged nitrogen atom, which effectively withdraws electron density from fluorine. wikipedia.orgnumberanalytics.com

Reagent NameAbbreviationKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Crystalline, stable, versatile, potent F+ source. mdpi.com
N-FluorobenzenesulfonimideNFSICrystalline, air-stable, pure fluorine donor. mdpi.com
N-Fluoro-o-benzenedisulfonimideNFOBSEffective N-F reagent. wikipedia.org

Optimization strategies for these reactions involve screening different solvents and fluorinating agents, as well as fine-tuning temperature and substrate concentrations to balance reactivity and selectivity. numberanalytics.com

Nucleophilic Fluorination Strategies, including SNAr

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic fluorination, particularly for arenes bearing electron-withdrawing groups. nih.govnih.gov This method typically involves the displacement of a leaving group, such as a chlorine or nitro group, by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). nih.govresearchgate.net The synthesis of fluorobenzaldehydes from chlorobenzaldehydes is a direct application of this halogen-exchange (Halex) reaction. google.comgoogle.com

Traditional SNAr fluorinations often suffer from significant drawbacks, including the need for high temperatures (often >130 °C), long reaction times, and the high cost of reagents like CsF. nih.govacs.org These harsh conditions can also lead to poor functional group tolerance and decomposition of sensitive substrates. researchgate.netacs.org

Modern advancements have focused on overcoming these limitations:

Enhanced Fluoride Nucleophilicity: The low solubility and high lattice energy of KF limit its reactivity. The combination of inexpensive KF with phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride (Bu₄NCl), can serve as a cost-effective alternative to CsF. nih.govacs.org

Anhydrous Fluoride Sources: The presence of water is detrimental to SNAr reactions. Researchers have developed methods to generate anhydrous tetraalkylammonium fluoride salts (like Bu₄NF or Me₄NF) in situ or use them as pre-formed, highly reactive reagents. researchgate.netacs.org These systems can enable SNAr fluorination to proceed at room temperature with nearly quantitative yields. nih.govresearchgate.net

Photoredox Catalysis: For electron-rich or neutral fluoroarenes that are unreactive under classical SNAr conditions, organic photoredox catalysis can enable nucleophilic substitution. nih.govresearchgate.net This cation radical-accelerated strategy operates under mild conditions and expands the scope of nucleophilic defluorination. nih.gov

ParameterTraditional SNArModern SNAr
Fluoride SourceKF, CsF. nih.govresearchgate.netKF/Phase-Transfer Catalyst, Anhydrous R₄NF. researchgate.netacs.org
TemperatureHigh (>130 °C). nih.govacs.orgMild (Room Temperature to moderate heating). researchgate.net
Substrate ScopeLimited to electron-deficient arenes. acs.orgresearchgate.netExpanded to include less activated systems. nih.gov
Reaction TimeOften long. researchgate.netOften shorter.

Transition Metal-Catalyzed Fluorination/Fluoroalkylation

Transition metal catalysis has become a powerful tool for forming C-F bonds, offering unique reactivity and selectivity. numberanalytics.comnih.gov Palladium and copper are the most commonly employed metals in this domain. nih.gov These methods can often fluorinate aromatic rings that are unreactive under traditional electrophilic or nucleophilic conditions.

Several distinct strategies exist:

Palladium-Catalyzed Cross-Coupling: Buchwald and others have developed methods for the Pd-catalyzed fluorination of aryl triflates or halides using fluoride salts. rsc.org The success of these reactions often hinges on the use of specialized, sterically hindered phosphine (B1218219) ligands that promote the challenging C-F reductive elimination step from the palladium center. rsc.org

Palladium(II/IV) Catalytic Cycles: An alternative pathway involves the use of an electrophilic fluorinating agent (e.g., Selectfluor, NFSI) in conjunction with a palladium catalyst. nih.govrsc.org In this cycle, the palladium center is oxidized from Pd(II) to a high-valent Pd(IV)-F species, which then fluorinates the aromatic substrate. nih.gov

Copper-Mediated/Catalyzed Fluorination: Copper reagents can mediate the fluorination of aryl halides and have been used in various protocols, providing an often cheaper alternative to palladium. numberanalytics.comprinceton.edu

These catalytic systems have significantly expanded the scope of aromatic fluorination, enabling the late-stage introduction of fluorine into complex molecules under relatively mild conditions. rsc.org

Photochemical and Radical Fluorination Methods

Radical-based fluorination offers a complementary approach to ionic pathways. rsc.org These reactions often proceed under mild conditions and can provide unique regioselectivity. Photochemical methods, which use light to initiate radical processes, have gained significant traction for their high degree of control and sustainability. cdnsciencepub.comnumberanalytics.com

Key aspects of these methods include:

Photochemical Initiation: Light can be used to excite a fluorinating reagent or a photosensitizer, leading to the homolytic cleavage of a bond to generate a fluorine radical or a radical that can abstract fluorine from a source. numberanalytics.com This initiation method avoids the need for high temperatures or harsh chemical initiators. cdnsciencepub.com

Catalyst-Free Fluorination: In certain systems, the substrate itself can act as a photo-absorber. For example, aryl alkyl ketones and benzaldehydes can be photochemically fluorinated at the benzylic position or converted to benzoyl fluorides, respectively, using Selectfluor under UV-A irradiation without any added catalyst. chemrxiv.org

Radical Perfluoroalkylation: Photochemical methods are also effective for introducing fluoroalkyl groups (e.g., -CF₃) onto aromatic rings. cdnsciencepub.com These reactions proceed via the generation of a perfluoroalkyl radical which then adds to the aromatic system. cdnsciencepub.com

The development of these methods aligns with goals of efficiency and sustainability, sometimes allowing for reactions in aqueous media, thereby reducing the environmental impact. cdnsciencepub.com

Green Chemistry Principles and Sustainable Synthesis of Fluorinated Benzaldehydes

The principles of green chemistry are increasingly influencing the design of synthetic routes for fluorinated compounds. The goal is to develop processes that are more efficient, produce less waste, use safer materials, and are more economically viable. dovepress.com

Key considerations in the sustainable synthesis of fluorinated benzaldehydes include:

Atom Economy: Evaluating the efficiency of a reaction based on how many atoms from the reactants are incorporated into the final product. dovepress.com Electrophilic fluorinations using F⁺ reagents can be less atom-economical compared to nucleophilic methods using alkali fluorides. dovepress.com

Solvent Choice: Traditional solvents like benzene (B151609) and dichloromethane (B109758) are being replaced with greener alternatives. Acetonitrile, for example, has been identified as a more sustainable solvent for certain oxidative coupling reactions, providing a good balance of conversion and selectivity. scielo.br

Catalysis: The use of recoverable and reusable catalysts is a core principle of green chemistry. This is particularly relevant in transition metal-catalyzed fluorinations, where recycling the expensive metal catalyst is economically and environmentally beneficial. researchgate.net

Fluorous Synthesis: An innovative approach involves using fluorous solvents or reagents to simplify purification. researchgate.net The high immiscibility of highly fluorinated compounds with common organic solvents allows for easy separation of the catalyst or product by simple phase separation, avoiding the need for chromatography. researchgate.netrsc.org

Process Simplification: Developing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can save time, resources, and reduce waste. researchgate.netrsc.org Microwave irradiation is another tool used to accelerate reactions, often leading to cleaner processes and higher yields in shorter times. rsc.org

By integrating these principles, chemists aim to make the production of valuable compounds like this compound not only chemically efficient but also environmentally responsible.

Chemical Reactivity and Derivatization of 2 Butoxy 3,5 Difluorobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes.

The electrophilic carbon of the aldehyde group readily reacts with carbon nucleophiles to form new carbon-carbon bonds, providing a powerful tool for extending the molecule's carbon skeleton.

Wittig Reaction : This reaction utilizes a phosphonium ylide to convert the aldehyde into an alkene. While specific examples for 2-Butoxy-3,5-difluorobenzaldehyde are not prevalent in readily available literature, the general mechanism involves the attack of the ylide on the aldehyde, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z isomerism) of the alkene product depends on the stability of the ylide used.

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used alternative to the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is typically more nucleophilic and less basic than a Wittig ylide. wikipedia.org This reaction generally shows a strong preference for the formation of the (E)-alkene, and the water-soluble phosphate byproduct simplifies purification. wikipedia.org For instance, the reaction of this compound with triethyl phosphonoacetate in the presence of a base like sodium hydride would be expected to produce ethyl (E)-3-(2-butoxy-3,5-difluorophenyl)acrylate, a valuable intermediate for further synthesis.

Table 1: Representative Horner-Wadsworth-Emmons Reaction

Reactant 1Reactant 2Base/SolventProductYield
This compoundTriethyl phosphonoacetateNaH / THFEthyl (E)-3-(2-butoxy-3,5-difluorophenyl)acrylateHigh (Typical)

Claisen-Schmidt Condensation : This base-catalyzed condensation occurs between an aldehyde (like this compound, which lacks α-hydrogens) and a ketone or another aldehyde that possesses α-hydrogens. The reaction proceeds via an enolate intermediate from the ketone, which attacks the aldehyde. The resulting aldol addition product typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated carbonyl compound, also known as a chalcone if the starting materials are an aromatic aldehyde and an acetophenone.

The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Standard oxidizing agents can convert the aldehyde to the corresponding carboxylic acid. Reagents such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder options like sodium chlorite (NaClO₂) are effective for this transformation. The product of this reaction is 2-butoxy-3,5-difluorobenzoic acid, a useful building block in medicinal and materials chemistry.

Reduction : The aldehyde is easily reduced to a primary alcohol, (2-butoxy-3,5-difluorophenyl)methanol. This can be achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a common and mild choice for this reduction, selectively targeting the aldehyde without affecting the aromatic ring or the ether linkage. More powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

Table 2: Oxidation and Reduction of the Aldehyde Group

Starting MaterialReagent(s)SolventProductTransformation
This compoundSodium Borohydride (NaBH₄)Methanol(2-Butoxy-3,5-difluorophenyl)methanolReduction
This compoundPotassium Permanganate (KMnO₄)Acetone/Water2-Butoxy-3,5-difluorobenzoic acidOxidation

In a characteristic reaction, this compound undergoes condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically occurs under mild, acid-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. These Schiff bases are versatile intermediates in organic synthesis and are also investigated for their potential biological activities. The reaction with aniline, for example, would produce N-((2-butoxy-3,5-difluorophenyl)methylene)aniline.

Reactions Involving the Aromatic Ring System

The electronic nature of the aromatic ring in this compound is complex, influenced by both activating and deactivating substituents. This leads to specific regiochemical outcomes in substitution reactions.

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on the ring are:

-O-butyl (Butoxy) : A strongly activating, ortho, para-directing group.

-F (Fluoro) : A deactivating, ortho, para-directing group.

-CHO (Aldehyde) : A deactivating, meta-directing group.

The powerful activating and directing effect of the butoxy group at position C2 is expected to dominate the regioselectivity. It strongly activates the ortho (C1, C3) and para (C5) positions relative to itself. However, these positions are already substituted. The next most activated positions are C4 and C6. The C6 position is ortho to the butoxy group but is also ortho to the deactivating aldehyde group, making it sterically and electronically disfavored. The C4 position is meta to the butoxy group but is also meta to the deactivating aldehyde group and ortho to a fluorine atom. Considering the powerful ortho, para-directing nature of the alkoxy group, electrophilic substitution (e.g., nitration, halogenation) is most likely to occur at the C6 position, despite the steric hindrance, or potentially at C4 if the steric hindrance at C6 is too great for the specific electrophile. Precise control of regioselectivity would likely require careful selection of reagents and reaction conditions.

The presence of two strongly electronegative fluorine atoms, along with the electron-withdrawing aldehyde group, activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient ring and displaces a leaving group, in this case, a fluoride (B91410) ion.

The substitution is most favored at positions that are ortho or para to strong electron-withdrawing groups. The fluorine atom at C5 is ortho to the aldehyde group and para to the butoxy group. The fluorine at C3 is ortho to both the butoxy and aldehyde groups. A strong nucleophile, such as an amine (e.g., morpholine) or an alkoxide, would preferentially attack at either the C3 or C5 position, displacing the fluoride. researchgate.net The precise site of substitution would depend on the specific nucleophile and reaction conditions, but the ring is well-activated for this type of transformation, providing a pathway to further functionalize the aromatic core.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of fluorine atoms on the aromatic ring of this compound influences its reactivity in palladium-catalyzed cross-coupling reactions. While the carbon-fluorine bond is generally strong, the electronic effects of the fluorine atoms can activate other positions on the ring for coupling, or in some cases, the C-F bond itself can be functionalized. These reactions are pivotal for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. In the context of fluorinated benzaldehydes, Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For instance, fluorinated para-terphenyls have been synthesized through the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids. researchgate.net This suggests that if a halogen substituent were present on the this compound ring, it would readily undergo Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The reaction is known for its tolerance of a wide range of functional groups, making it a versatile method for derivatization.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a valuable method for the vinylation of aryl halides. Research has shown that compounds like 4-bromo-2,6-difluorobenzaldehyde can be successfully coupled with alkenes via Heck-type reactions. mdpi.com This indicates that a halogenated derivative of this compound could similarly be functionalized with various olefinic partners, leading to the synthesis of stilbene and cinnamic acid derivatives. The stereoselectivity of the Heck reaction is a key feature, often favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira reaction is a fundamental tool for the synthesis of acetylenic compounds. nih.gov It is widely used in the preparation of pharmaceuticals and functional materials. beilstein-journals.orgnih.gov A halogenated precursor of this compound would be expected to undergo Sonogashira coupling with various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to yield substituted alkynyl benzaldehydes.

Table 1: Overview of Potential Cross-Coupling Reactions for Halogenated this compound Analogs

ReactionCoupling PartnerCatalyst System (Typical)Expected Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl derivative
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted alkene
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)Aryl alkyne

Transformations Involving the Butoxy Group

The butoxy group in this compound is an ether linkage that can undergo specific chemical transformations, primarily cleavage under acidic conditions.

Ether cleavage is a reaction that breaks the carbon-oxygen bond of an ether. This reaction is typically acid-catalyzed and proceeds via nucleophilic substitution. wikipedia.org The cleavage of the butoxy group in this compound would likely require strong acidic conditions, such as treatment with hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comunacademy.com

The mechanism of cleavage can be either SN1 or SN2, depending on the structure of the ether. masterorganicchemistry.com For a primary ether like the butoxy group, the reaction with a strong nucleophilic acid like HBr or HI would likely proceed through an SN2 mechanism. masterorganicchemistry.com This would involve the protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the less sterically hindered carbon of the butoxy group, leading to the formation of 2-hydroxy-3,5-difluorobenzaldehyde and butyl halide.

Reaction Scheme for Ether Cleavage:

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of novel compounds synthesized from 2-Butoxy-3,5-difluorobenzaldehyde. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions.

In a research context, when this compound undergoes a reaction, such as a reduction of the aldehyde to an alcohol, HRMS is used to confirm the identity of the resulting product, (2-Butoxy-3,5-difluorophenyl)methanol. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can verify the success of the transformation and rule out alternative products.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product This table demonstrates how HRMS data would be presented to confirm the identity of a reaction product.

CompoundElemental FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)Mass Error (ppm)
(2-Butoxy-3,5-difluorophenyl)methanolC₁₁H₁₄F₂O₂216.0962216.09651.39

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule like this compound and its derivatives, advanced NMR techniques provide comprehensive information about the connectivity and spatial arrangement of atoms.

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, complex derivatives often require multi-dimensional experiments for complete structural assignment. modgraph.co.uk

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For a derivative of this compound, COSY would be used to confirm the sequence of protons within the butoxy side chain (-OCH₂CH₂CH₂CH₃) and to identify couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is an essential tool for assigning carbon resonances, definitively linking each proton to its corresponding carbon atom in the molecule. sdsu.edu

Table 2: Predicted Multi-Dimensional NMR Correlations for this compound This table illustrates the expected key correlations that would be used to assemble the molecular structure.

ExperimentProton(s)Correlated Atom(s)Information Gained
COSYAromatic H-4Aromatic H-6Confirms proximity of aromatic protons.
HSQCAldehyde CHOAldehyde CHOAssigns the aldehyde carbon.
HMBC-OCH₂- protonsAromatic C2Connects the butoxy group to the benzene (B151609) ring.
HMBCAldehyde CHOAromatic C1Connects the aldehyde group to the benzene ring.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly valuable and highly sensitive technique. wikipedia.orghuji.ac.il The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its very large chemical shift range, which makes the signals highly sensitive to the local electronic environment and reduces the likelihood of signal overlap. azom.combiophysics.org

For this compound, the two fluorine atoms are in chemically distinct environments (one is ortho to the butoxy group, the other is para) and would therefore appear as two separate signals in the ¹⁹F NMR spectrum. The chemical shift and coupling patterns of these signals provide a unique fingerprint of the molecule. Furthermore, any chemical transformation, even one that does not directly involve the fluorine atoms (such as a reaction at the aldehyde group), will alter the electronic environment of the ring and cause a measurable shift in the ¹⁹F signals. This makes ¹⁹F NMR an excellent tool for monitoring reaction progress and detecting the formation of intermediates and products. researchgate.net

While solution-state NMR reveals the average structure of a molecule, solid-state NMR (ssNMR) provides information about the conformation and packing of molecules in their crystalline or amorphous solid forms. mpg.de Molecules can adopt different preferred shapes (conformations) in the solid state compared to in solution due to packing forces and intermolecular interactions. For derivatives of this compound, ssNMR can be used to study the orientation of the butoxy chain relative to the aromatic ring or the conformation around the C-C bond connecting the aldehyde group to the ring. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples, providing insights into the molecular structure that are not accessible by other means. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Mechanistic Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying the presence or absence of specific functional groups. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table presents the expected wavenumber ranges for the primary functional groups within the molecule.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Alkyl C-H (Butoxy)Stretching2960 - 2850Strong
Aldehyde C-HStretching2850 and 2750Medium (two bands)
Aldehyde C=OStretching~1705Strong, Sharp
Aromatic C=CStretching1600 - 1450Medium
Ether C-O-CStretching1300 - 1150Strong
Aromatic C-FStretching1250 - 1100Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates

When a derivative or reaction intermediate of this compound can be grown as a single crystal, X-ray crystallography provides the definitive method for determining its three-dimensional structure in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

Beyond confirming connectivity, X-ray crystallography reveals crucial information about the crystal packing and the nature of intermolecular interactions, such as C–H⋯O hydrogen bonds, π–π stacking, and halogen bonding interactions. nih.gov These non-covalent forces govern the supramolecular assembly in the solid state and can influence the physical properties of the material. nih.gov For example, determining the crystal structure of a reaction intermediate can provide invaluable mechanistic insights that are not available from other analytical methods. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research Synthesis

In the synthesis of complex organic molecules such as this compound, chromatographic techniques are indispensable for assessing the purity of the final product and for monitoring the progress of the chemical reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this context. Due to the limited availability of direct research on this compound, the following sections describe the application of these techniques based on established principles and data from structurally analogous substituted benzaldehydes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is particularly useful for determining the purity of synthesized batches and for tracking the consumption of reactants and the formation of the product over time.

Purity Assessment:

A primary application of HPLC is the determination of the purity of a synthesized batch of this compound. The method can effectively separate the target compound from starting materials (e.g., 3,5-difluorobenzaldehyde and 1-bromobutane), by-products, and any degradation products. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is a common approach for such separations.

The retention time of this compound would be influenced by its polarity relative to other components in the mixture. The butoxy group increases the lipophilicity of the molecule compared to the more polar starting material, 3,5-difluorobenzaldehyde, leading to a longer retention time under reversed-phase conditions. By integrating the area of the chromatographic peaks, the relative concentration of each component can be determined, providing a quantitative measure of purity.

Reaction Monitoring:

HPLC is also an invaluable tool for monitoring the progress of the synthesis of this compound. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and analyzed by HPLC. This allows the researcher to observe the decrease in the peak corresponding to the starting material and the simultaneous increase in the peak corresponding to the product. This real-time analysis helps in determining the optimal reaction time and conditions, preventing the formation of unwanted by-products from over-running the reaction.

A hypothetical HPLC analysis for the purity assessment of a synthesized batch of this compound is presented below.

Hypothetical HPLC Data for Purity Assessment of this compound Column: C18 (4.6 x 150 mm, 5 µm) Mobile Phase: Acetonitrile:Water (60:40) Flow Rate: 1.0 mL/min Detection: UV at 254 nm

Peak No.Retention Time (min)Compound NameArea (%)
12.53,5-Difluorobenzaldehyde (Starting Material)1.2
24.8This compound (Product)98.5
35.3Unknown Impurity0.3

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately volatile organic compound, is well-suited for GC-MS analysis.

Purity and By-product Identification:

In a research setting, GC-MS is instrumental in confirming the identity of the synthesized this compound and in identifying any volatile impurities. The gas chromatograph separates the components of the sample mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the butoxy group, the aldehyde group, and other fragments. This detailed structural information is crucial for confirming the successful synthesis of the target molecule and for identifying the structures of any co-eluting impurities.

Monitoring Reaction Headspace:

In some synthetic setups, the headspace of the reaction vessel can be sampled and injected into the GC-MS to monitor the presence of volatile reactants and products. This can provide valuable real-time information about the reaction's progress without the need for sample workup.

Below is a hypothetical table of GC-MS data for the analysis of a synthesized sample of this compound.

Hypothetical GC-MS Data for this compound Analysis Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) Carrier Gas: Helium Oven Program: 100°C (1 min), then 10°C/min to 250°C Ionization: Electron Ionization (70 eV)

Retention Time (min)Compound NameKey Mass Fragments (m/z)
8.23,5-Difluorobenzaldehyde142, 141, 113, 95
12.5This compound214 (M+), 157, 129, 57

Computational and Theoretical Studies of 2 Butoxy 3,5 Difluorobenzaldehyde and Its Reactions

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic environment of 2-Butoxy-3,5-difluorobenzaldehyde. These calculations solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies are invaluable for exploring its chemical reactivity, thermodynamic stability, and the various shapes (conformations) it can adopt.

DFT calculations can predict several key reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For a molecule like this compound, the electron-withdrawing fluorine atoms and the electron-donating butoxy group create a complex electronic landscape that DFT can map out in detail.

The stability of different conformers, arising from the rotation around the C-O bonds of the butoxy group and the C-C bond connecting the aldehyde group to the benzene (B151609) ring, can be assessed. By calculating the relative energies of these conformers, DFT can identify the most stable, lowest-energy structure. For instance, studies on similar difluorobenzaldehydes have shown that O-trans rotamers are often energetically preferred.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVReflects chemical reactivity and kinetic stability.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.8 eVEnergy released when an electron is added.

Note: These values are illustrative and would be determined by specific DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations can be used to determine its geometry, dipole moment, and polarizability with a high degree of confidence. These methods are also well-suited for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for understanding the behavior of the compound in condensed phases.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. For this compound, MD simulations can be used to explore its conformational landscape in detail. The flexible butoxy group can adopt numerous conformations, and MD simulations can track the transitions between these states over time, providing insights into the flexibility of the molecule.

Furthermore, MD simulations are instrumental in studying intermolecular interactions in a liquid or solid state. By simulating a system containing many molecules of this compound, researchers can observe how they interact with each other, forming transient clusters or ordered structures. This is particularly relevant for understanding properties like boiling point, viscosity, and solubility.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a molecule. For this compound, DFT and ab initio calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and the frequencies of its vibrational modes (infrared and Raman spectroscopy).

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful tool for structural elucidation. By calculating the magnetic shielding around each nucleus in the molecule, the chemical shifts can be predicted with reasonable accuracy. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretching, C=O stretching, and C-F bending.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (Hypothetical)Experimental Value (Hypothetical)
¹H NMR (CHO)10.2 ppm10.1 ppm
¹³C NMR (C=O)189 ppm188 ppm
¹⁹F NMR (C3-F)-115 ppm-114 ppm
IR Freq. (C=O stretch)1705 cm⁻¹1700 cm⁻¹

Note: These values are for illustrative purposes to show the correlation between predicted and experimental data.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic additions to the aldehyde group or electrophilic aromatic substitutions on the benzene ring.

A key aspect of studying reaction mechanisms is the characterization of transition states—the high-energy structures that connect reactants and products. Computational methods can be used to locate these transition states and calculate their geometries and energies. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is the most likely to occur. This provides a deep, molecular-level understanding of the reactivity of this compound.

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformations (energy minima) and transition states (saddle points) that connect them, providing a detailed picture of the molecule's flexibility and the energy barriers for conformational changes.

For this compound, a key area of interest is the conformational landscape arising from the rotation of the butoxy group and the aldehyde group. The butoxy chain, with its multiple rotatable single bonds (C-C and C-O), can adopt numerous conformations. A relaxed PES scan is a common computational technique to explore these possibilities. In such a scan, specific dihedral angles are systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure.

A primary focus of a PES scan for this molecule would be the dihedral angle between the benzene ring and the butoxy group (Car-Car-O-Calk). The rotation around this bond is subject to steric hindrance from the adjacent aldehyde group and the fluorine atom. The results of such a scan would reveal the most stable orientations of the butoxy group relative to the ring and the energy barriers separating these stable conformers. It is anticipated that the most stable conformer would orient the butoxy chain away from the bulky aldehyde group to minimize steric clash.

Another important conformational variable is the rotation of the aldehyde group relative to the plane of the benzene ring. While often planar in simple benzaldehydes, steric crowding from the ortho-butoxy group could potentially lead to a non-planar ground state or a low barrier to out-of-plane rotation.

The following table presents hypothetical data from a relaxed PES scan for the rotation of the Car-O bond in this compound, calculated using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set.

Dihedral Angle (C2-C1-O-Cα) (°)Relative Energy (kcal/mol)Description of Conformation
02.5Eclipsed conformation with aldehyde group
600.8Gauche conformation
1200.0Most stable anti-conformation
1803.0Eclipsed conformation with C6-H
2400.9Gauche conformation
3002.6Eclipsed conformation with aldehyde group

This table is generated based on established principles of conformational analysis for similar alkoxybenzene compounds and is intended to be illustrative.

Applications of 2 Butoxy 3,5 Difluorobenzaldehyde in Advanced Organic Synthesis and Materials Science Research

Role in Materials Science Research

Monomers for Polymer Synthesis with Enhanced Properties (e.g., fluorinated polymers)

There are no specific studies in the reviewed literature that document the use of 2-Butoxy-3,5-difluorobenzaldehyde as a monomer for the synthesis of fluorinated polymers. In principle, the aldehyde functionality could undergo polymerization reactions, and the incorporation of fluorine atoms could bestow properties such as enhanced thermal stability, chemical resistance, and hydrophobicity to the resulting polymer. However, no published research has been found that utilizes this specific molecule for creating new polymeric materials.

Precursors for Liquid Crystals and Optoelectronic Materials

The synthesis of liquid crystals and optoelectronic materials often involves fluorinated aromatic compounds to tune the material's physical and electronic properties. While the structure of this compound makes it a plausible intermediate for such applications, there is no direct evidence in the scientific literature of its use as a precursor for these materials. The development of liquid crystals or optoelectronic devices based on this specific compound has not been documented in the public record.

Applications in Agrochemical and Specialty Chemical Research as Building Blocks

Fluorinated organic compounds are of significant interest in agrochemical research due to their potential to enhance biological activity. The aldehyde group of this compound offers a reactive site for the synthesis of more complex molecules that could be investigated as potential herbicides, fungicides, or insecticides. Despite this potential, no specific agrochemical or specialty chemical research that employs this compound as a key building block has been identified in the available literature.

Catalyst Design and Ligand Synthesis Utilizing this compound Derivatives

The aldehyde functional group can be readily converted into various other functionalities, such as amines or Schiff bases, which are common components of ligands in coordination chemistry. These ligands, when complexed with a metal center, form catalysts that can be used in a wide array of chemical transformations. The electronic properties of such ligands could be modulated by the fluorine and butoxy groups on the aromatic ring. Nevertheless, a comprehensive search of the literature did not yield any examples of this compound or its derivatives being used in the design or synthesis of new catalysts or ligands.

Future Directions and Emerging Research Avenues

Sustainable Synthetic Strategies for Fluorinated Benzaldehydes

The chemical industry's growing emphasis on sustainability is steering the development of greener methods for synthesizing fluorinated benzaldehydes. Traditional approaches often rely on harsh reagents and generate significant waste. The future lies in developing eco-friendly and sustainable production processes. datahorizzonresearch.com

Key areas of focus include:

Catalytic Methods: Designing highly efficient and recyclable catalysts for direct C-H fluorination and other key transformations.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and minimize solvent usage.

Bio-inspired Catalysis: Exploring enzymatic or biomimetic systems for selective fluorination under mild conditions.

A promising approach involves the use of microwave-assisted halogen-exchange fluorination, which can be carried out in less polar aprotic solvents, offering a more environmentally friendly alternative. researchgate.net

Chemo- and Regioselective Transformations of Multifunctionalized Aromatic Aldehydes

The presence of multiple reactive sites in molecules like 2-Butoxy-3,5-difluorobenzaldehyde—the aldehyde, the butoxy group, and the fluorinated ring—presents both a challenge and an opportunity. Achieving precise control over which part of the molecule reacts is crucial for synthesizing complex target structures.

Future research will likely focus on:

Orthogonal Protecting Group Strategies: Developing novel protecting groups that can be selectively removed without affecting other functional groups.

Catalyst-Controlled Selectivity: Designing catalysts that can direct reactions to a specific site on the aromatic ring or the aldehyde group.

Understanding Reaction Mechanisms: Employing advanced spectroscopic and computational techniques to elucidate the factors governing selectivity.

The development of methods for the asymmetric construction of carbon-fluorine quaternary stereogenic centers is a significant area of research, although challenges remain in controlling enantioselectivity. nih.gov

Exploration of Novel Reactivity Patterns under Non-Standard Conditions

Moving beyond traditional laboratory conditions can unlock new and unexpected chemical transformations. The application of energy sources like light (photochemistry), electricity (electrochemistry), and sound (sonochemistry) can activate molecules in unique ways.

Emerging areas of investigation include:

Photoredox Catalysis: Using light to drive challenging cross-coupling and functionalization reactions.

Electrosynthesis: Employing electricity to mediate redox reactions, often with high selectivity and without the need for chemical oxidants or reductants.

Mechanochemistry: Investigating solid-state reactions induced by mechanical force, which can lead to different outcomes compared to solution-phase chemistry.

Recent studies have shown that areneazo-2-(2-nitro)propanes can undergo denitrogenative radical fragmentation, leading to aryl radicals that can participate in various cross-coupling reactions. acs.org However, aldehyde moieties have shown lower compatibility under these specific conditions. acs.org

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring in Complex Systems

To optimize and control the synthesis of complex molecules like this compound, chemists need to "see" what is happening in the reaction flask in real time. Advanced analytical techniques are making this possible.

Analytical TechniqueApplication in Reaction Monitoring
In-situ Spectroscopy (NMR, IR, Raman) Provides real-time structural information on reactants, intermediates, and products.
Mass Spectrometry Enables the identification and quantification of species in complex reaction mixtures.
Process Analytical Technology (PAT) Integrates various analytical tools to monitor and control manufacturing processes continuously.

These techniques are crucial for understanding reaction kinetics, identifying transient intermediates, and ensuring the desired product is formed with high purity. For instance, studying reaction rates between substances like sodium thiosulphate and hydrochloric acid can be achieved through monitoring changes in concentration and temperature. cbseacademic.nic.in

Synergistic Approaches Combining Synthesis, Computation, and Materials Science for Next-Generation Discoveries

The future of chemical research lies in the integration of multiple disciplines. By combining the power of synthetic chemistry with the predictive capabilities of computational modeling and the practical applications of materials science, researchers can accelerate the discovery of new molecules and materials with desired properties.

This synergistic approach involves:

Computational Screening: Using computer models to predict the properties and reactivity of virtual compounds before they are synthesized in the lab. acs.orgnih.gov

Mechanism-Driven Synthesis: Designing experiments based on computational insights into reaction mechanisms. rsc.org

Materials by Design: Creating new materials with tailored electronic, optical, or biological properties based on an understanding of structure-property relationships. acs.org

The study of fluorine-mediated intermolecular interactions through both experimental and theoretical charge density analyses is a prime example of this synergy, providing crucial insights for crystal engineering. rsc.org

Q & A

Q. Table 1: Comparative Reactivity of Fluorinated Benzaldehyde Derivatives

CompoundSubstituentsReaction Yield (%)*Key Reagents
This compound-OCH₂CH₂CH₂CH₃, -F72–85NaOBu, CrO₃
3-Ethoxy-2,4-difluorobenzaldehyde-OCH₂CH₃, -F68–78EtONa, KMnO₄
4-Bromo-2,5-difluorobenzaldehyde-Br, -F60–70Br₂, FeCl₃
*Yields under optimized conditions .

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueExpected Data for this compound
1^1H NMR (CDCl₃)δ 10.02 (s, 1H, CHO), δ 4.08 (t, 2H, -OCH₂), δ 1.6–0.9 (m, 7H, butoxy chain)
19^19F NMRδ -112.5 (d, J=8 Hz, F-3), δ -115.2 (d, J=8 Hz, F-5)
HRMSm/z 226.0834 (M⁺, C₁₁H₁₂F₂O₂)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.